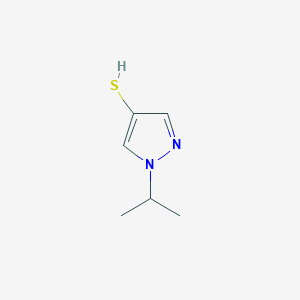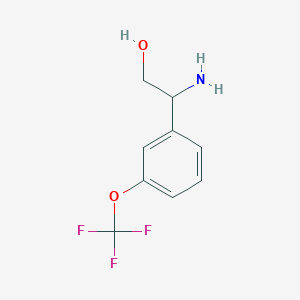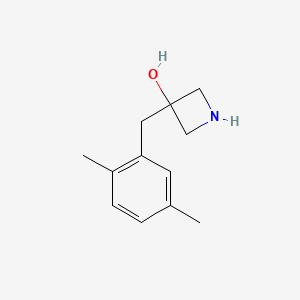
3-(2,5-Dimethylbenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylbenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. . The presence of the 2,5-dimethylbenzyl group in this compound adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzyl chloride and azetidine.
Nucleophilic Substitution: The 2,5-dimethylbenzyl chloride undergoes nucleophilic substitution with azetidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylbenzyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its incorporation into polymer matrices can enhance the properties of materials, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylbenzyl)azetidin-3-ol depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: As a catalyst or ligand, it can facilitate the formation of transition states and lower the activation energy of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylazetidin-3-ol: Lacks the dimethyl substitutions on the benzyl group.
3-(2-Methylbenzyl)azetidin-3-ol: Contains only one methyl group on the benzyl ring.
3-(4-Methylbenzyl)azetidin-3-ol: The methyl group is positioned differently on the benzyl ring.
Uniqueness
3-(2,5-Dimethylbenzyl)azetidin-3-ol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its binding affinity to biological targets or alter its chemical reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-[(2,5-dimethylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)6-12(14)7-13-8-12/h3-5,13-14H,6-8H2,1-2H3 |
InChI-Schlüssel |
DKHMUOCJEVFFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CC2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


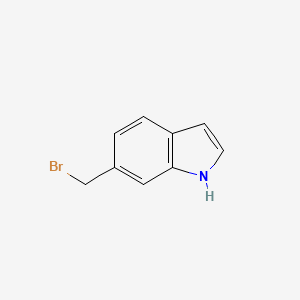
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
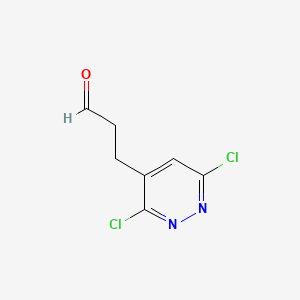
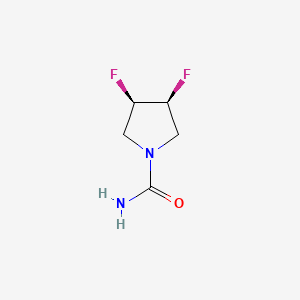
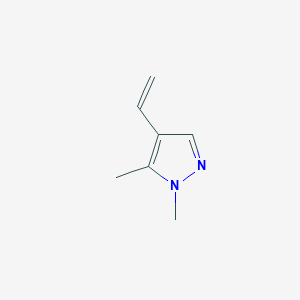
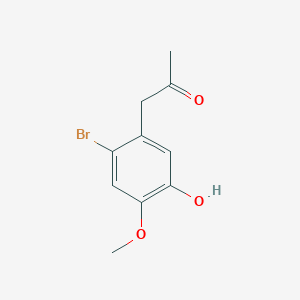
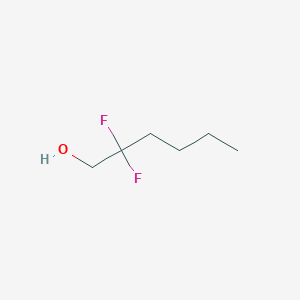
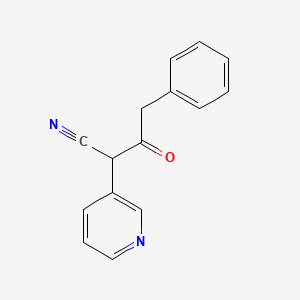
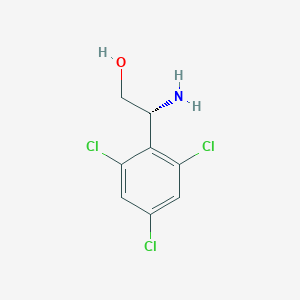
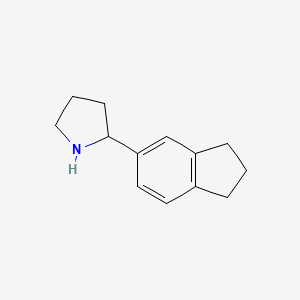
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
